N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide is a chemical compound with significant interest in medicinal chemistry. It possesses a unique structure that combines cyclohexene, ethyl, and phenoxy functionalities, making it a candidate for various pharmaceutical applications. The compound is classified under the category of acetamides, which are known for their diverse biological activities.
The compound is identified by its CAS Number 51072-34-5 and has the molecular formula with a molecular weight of approximately 273.377 g/mol. Its InChI Key is QIXKSRMRGXDDEH-UHFFFAOYSA-N. This compound belongs to the broader class of organic compounds known as amides, specifically acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group.
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves several steps:
The molecular structure of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide features a cyclohexene ring attached to an ethyl chain, which in turn connects to an acetamide group substituted with a 4-ethylphenoxy moiety.
Key structural data include:
The compound's structural representation can be visualized through its chemical notation, highlighting key functional groups that contribute to its reactivity and biological activity.
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide can participate in various chemical reactions typical for amides:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide largely depends on its interactions with biological targets, such as enzymes or receptors in various metabolic pathways.
While specific mechanisms may vary based on application:
Quantitative data on binding affinities and biological activity would require experimental validation through pharmacological studies.
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 81 - 83 °C |
Boiling Point | Approximately 475.7 °C |
Density | 1.055 ± 0.06 g/cm³ |
Solubility | Slightly soluble in chloroform and methanol |
pKa | Approximately 15.99 |
Appearance | Off-white to light beige solid |
These properties influence its solubility, stability, and potential interactions in biological systems.
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide has potential applications in various fields:
The compound's systematic name, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide, precisely defines its atomic connectivity. The core structure integrates three key components:
Table 1: Structural Characteristics of Key Acetamide Derivatives
Compound | Molecular Formula | Molecular Weight | Key Substituents |
---|---|---|---|
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide | C₁₈H₂₅NO₂ | 287.40 | 4-ethylphenoxy |
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide [1] [2] | C₁₇H₂₃NO₂ | 273.37 | 4-methoxyphenyl |
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1-naphthyl)acetamide [7] | C₂₀H₂₃NO | 293.41 | 1-naphthyl |
The canonical SMILES representation for the target compound is CCC1=CC=C(OCC(=O)NCCC2=CCCCC2)C=C1, illustrating the ethylphenoxy linkage distinct from the methoxyphenyl variant (C₁₇H₂₃NO₂) prevalent in literature [6]. Its three-dimensional conformation arises from rotational constraints around the -CH₂-N- bond, potentially creating bioactive orientations favorable for receptor binding. Computational models predict a logP value of ~3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The carbonyl stretching frequency in IR spectroscopy appears at approximately 1650 cm⁻¹, consistent with secondary amides, while the ethyl group's methyl protons resonate near 1.2 ppm in ¹H NMR spectra [5].
Acetamide chemistry emerged prominently in the 1950s when Schnider and Hellerbach pioneered synthetic routes to cyclohexene-functionalized amides. Their foundational work established reductive amination protocols and carboxylic acid activations that enabled access to compounds like N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide (CAS 51072-34-5) [4]. This period marked acetamide's transition from simple solvents (e.g., acetamide melt) to structurally complex pharmacological precursors [5].
The 1980s witnessed strategic molecular diversification of these scaffolds, particularly through aryloxy substitutions. Researchers recognized that replacing methoxy groups (e.g., in dextromethorphan impurities [1]) with ethylphenoxy units enhanced receptor affinity profiles while maintaining metabolic stability. This shift coincided with advances in HPLC purification and spectroscopic characterization (especially 2D-NMR), allowing precise structural verification of analogs like the title compound. By the 2000s, such derivatives were regularly featured in patent applications for CNS-active agents and analgesics, reflecting their privileged status in neuropharmacology.
Synthetic Versatility
The compound serves as a versatile intermediate in multi-step syntheses, with reactivity dominated by three sites:
Modern routes employ coupling reagents like HATU or EDCI to form the amide bond under mild conditions, achieving yields >75% [4]. High-purity batches (>95%) are commercially available from suppliers including BOC Sciences and TRC for pharmacological studies [6] [9].
Table 2: Commercial Availability for Research Applications
Supplier | Purity | Packaging | Applications |
---|---|---|---|
BOC Sciences [9] | 95% | 5mg-100mg | Lead optimization |
TRC [6] | >98% | 50mg-1g | Impurity profiling |
American Custom Chemicals [1] | 95% | 5mg | High-throughput screening |
Pharmacological Relevance
In drug discovery programs, this acetamide derivative exhibits three key attributes:
These properties make it a frequent scaffold for libraries targeting G-protein-coupled receptors (GPCRs), particularly pain and neurological targets. In kinase inhibition assays, analogs demonstrate submicromolar activity against p38 MAPK and JAK2 pathways [8]. The compound's role as a building block for PET radiotracers is under investigation, leveraging the ethyl group's potential for ¹¹C-labeling to study receptor occupancy in vivo.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3